
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound with a molecular formula of C16H18N2OS2 and a molecular weight of 318.45 g/mol
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antimicrobial and anticancer activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity , could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the 4-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thiazole ring with 4-methylbenzylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfur atom in the 4-methylbenzylthio group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group in the acetamide moiety.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, especially at the 5-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- N-cyclopropyl-2-(2-((4-methoxybenzyl)thio)thiazol-4-yl)acetamide
- N-cyclopropyl-2-(2-((4-nitrobenzyl)thio)thiazol-4-yl)acetamide
Uniqueness
N-cyclopropyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of the 4-methylbenzylthio group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-2-4-12(5-3-11)9-20-16-18-14(10-21-16)8-15(19)17-13-6-7-13/h2-5,10,13H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNUGYXBDXYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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